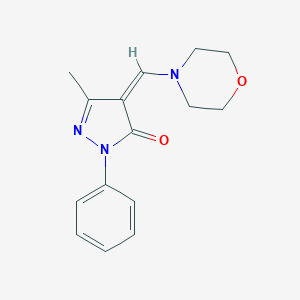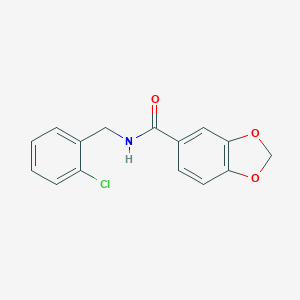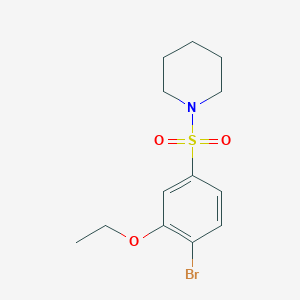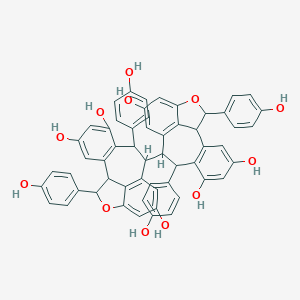
2,5-Dimethylphenyl 4-ethoxybenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dimethylphenyl 4-ethoxybenzenesulfonate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DEBS and is widely used in the synthesis of organic compounds.
作用機序
The mechanism of action of DEBS is not well understood. However, it is believed that DEBS acts as a nucleophile in various chemical reactions. The sulfonate group in DEBS is known to be a good leaving group, which makes it an ideal reagent for various chemical reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of DEBS. However, it has been reported that DEBS is not toxic to cells and does not cause any significant adverse effects on the environment.
実験室実験の利点と制限
The main advantage of using DEBS in lab experiments is its high reactivity and selectivity. DEBS is also relatively easy to handle and store. However, the limitations of using DEBS include its high cost and limited availability.
将来の方向性
DEBS has a wide range of potential applications in various fields. Some of the future directions for research on DEBS include the development of new synthetic methods, the synthesis of new organic compounds using DEBS as a reagent, and the investigation of its potential applications in the field of medicine. Additionally, further research is needed to understand the mechanism of action of DEBS and its potential environmental impact.
合成法
The synthesis of DEBS involves the reaction of 2,5-dimethylphenol with 4-ethoxybenzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction results in the formation of DEBS as a white solid.
科学的研究の応用
DEBS has been extensively used as a reagent in chemical synthesis to produce various organic compounds. It has been used in the synthesis of biologically active compounds such as antitumor agents, anti-inflammatory agents, and antimicrobial agents. DEBS has also been used in the synthesis of fluorescent dyes and in the production of liquid crystals.
特性
分子式 |
C16H18O4S |
|---|---|
分子量 |
306.4 g/mol |
IUPAC名 |
(2,5-dimethylphenyl) 4-ethoxybenzenesulfonate |
InChI |
InChI=1S/C16H18O4S/c1-4-19-14-7-9-15(10-8-14)21(17,18)20-16-11-12(2)5-6-13(16)3/h5-11H,4H2,1-3H3 |
InChIキー |
GGEWSFJPHKEAIA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC(=C2)C)C |
正規SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC(=C2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



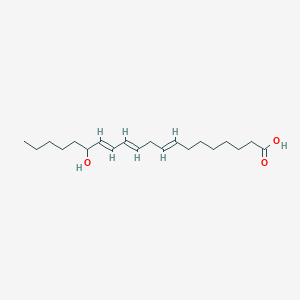


![8-[[(2R)-3,3-dimethyloxiran-2-yl]methyl]-5,7-dimethoxychromen-2-one](/img/structure/B230865.png)
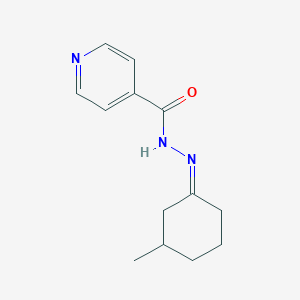
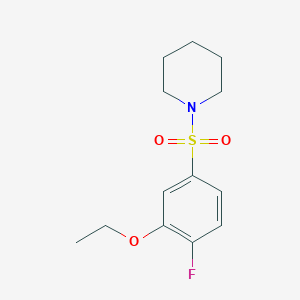
![1-[(2-Ethoxy-5-methylphenyl)sulfonyl]piperidine](/img/structure/B230868.png)
![1-[(4-Ethoxyphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B230874.png)

